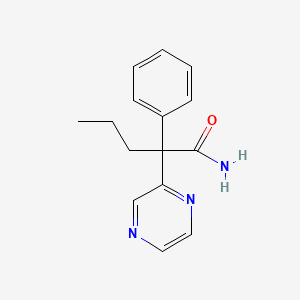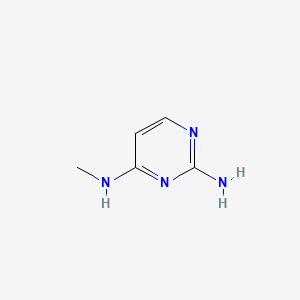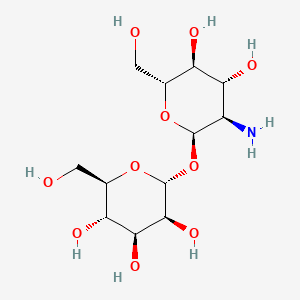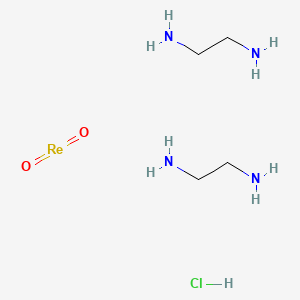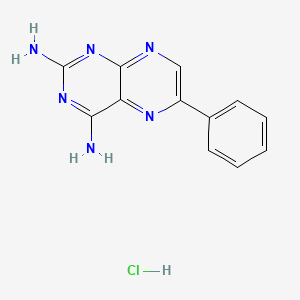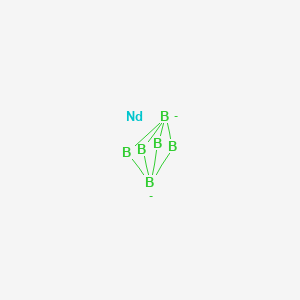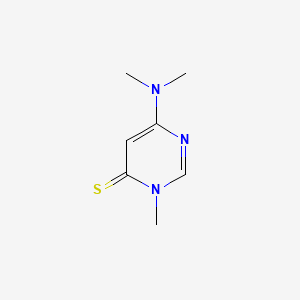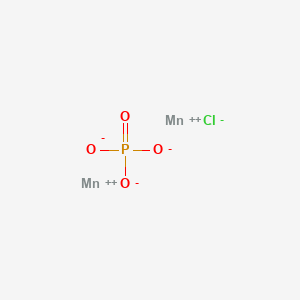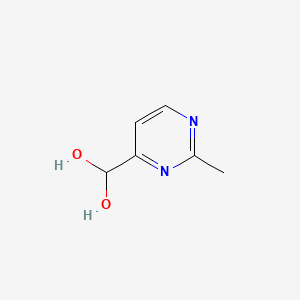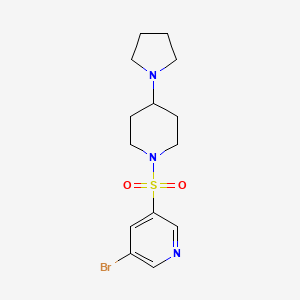
3-Bromo-5-(4-(pyrrolidin-1-yl)piperidin-1-ylsulfonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(4-(pyrrolidin-1-yl)piperidin-1-ylsulfonyl)pyridine is a complex organic compound that features a brominated pyridine ring, a sulfonyl group, and a piperidine-pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-(pyrrolidin-1-yl)piperidin-1-ylsulfonyl)pyridine typically involves multiple steps, starting with the bromination of a pyridine derivative. The sulfonylation step introduces the sulfonyl group, followed by the formation of the piperidine-pyrrolidine moiety through nucleophilic substitution reactions. Common reagents used in these steps include bromine, sulfonyl chlorides, and amines. Reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
3-Bromo-5-(4-(pyrrolidin-1-yl)piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines, thiols, or alkoxides. Reaction conditions vary depending on the desired transformation but often involve the use of organic solvents and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It might be used in the development of new polymers or other materials with unique properties.
作用機序
The mechanism of action of 3-Bromo-5-(4-(pyrrolidin-1-yl)piperidin-1-ylsulfonyl)pyridine depends on its specific application. In a biological context, the compound may interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or structural analysis.
類似化合物との比較
Similar Compounds
Similar compounds include other brominated pyridine derivatives, sulfonyl-containing molecules, and piperidine-pyrrolidine hybrids. Examples might include:
- 3-Bromo-4-(pyrrolidin-1-yl)pyridine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- Sulfonylated piperidine derivatives
Uniqueness
What sets 3-Bromo-5-(4-(pyrrolidin-1-yl)piperidin-1-ylsulfonyl)pyridine apart is the specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct reactivity and biological activity, making it a valuable compound for further study and application.
特性
IUPAC Name |
3-bromo-5-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2S/c15-12-9-14(11-16-10-12)21(19,20)18-7-3-13(4-8-18)17-5-1-2-6-17/h9-11,13H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWJBVOQBSYRNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC(=CN=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B577274.png)
